(3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile
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Overview
Description
(3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile is a heterocyclic organic compound featuring a thiazole ring substituted with two methyl groups and an acetonitrile group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile typically involves the reaction of 3,5-dimethylthiazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.
Substitution: Halogens (Cl₂, Br₂), nucleophiles (amines, alcohols), in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of thiazolidines or other reduced derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
(3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Thiazole: A parent compound with a similar structure but without the acetonitrile group.
2-Aminothiazole: Contains an amino group instead of the acetonitrile group.
4-Methylthiazole: Similar structure with a single methyl group substitution
Uniqueness: (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-thiazol-4-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-7(3-4-8)6(2)10-9-5/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUPEAGGWDYJIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551070 |
Source
|
Record name | (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117504-26-4 |
Source
|
Record name | (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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